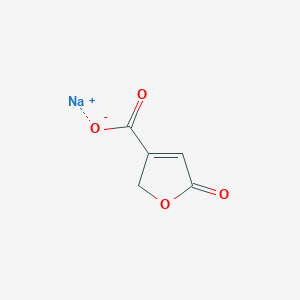
Sodium 5-oxo-2,5-dihydrofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5-oxo-2,5-dihydrofuran-3-carboxylate: is a sodium salt derivative of a furan-based compound Furans are a class of aromatic compounds characterized by a five-membered ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
From α-chloro ketones: One method involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide, yielding ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate.
Industrial Production Methods: Industrial production often involves the use of malonic ester and chloroacetic ester in the presence of a base, followed by further reactions to yield the desired sodium salt .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Sodium 5-oxo-2,5-dihydrofuran-3-carboxylate can undergo oxidation reactions, often forming carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions often involve the use of bases like sodium hydroxide or catalysts like palladium.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted furan derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
Biology:
- Investigated for its potential biological activities, including anticancer and antimicrobial properties .
Medicine:
Industry:
Mécanisme D'action
The mechanism by which sodium 5-oxo-2,5-dihydrofuran-3-carboxylate exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell growth, apoptosis, and metabolism .
Comparaison Avec Des Composés Similaires
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate: Exhibits anticancer properties.
Dimethyl 2,2’-(1,4-phenylene)bis(5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate): Used in the synthesis of polyfunctionalized bis-2,5-dihydrofuran-3-carboxylates.
Uniqueness: Sodium 5-oxo-2,5-dihydrofuran-3-carboxylate is unique due to its sodium salt form, which can enhance its solubility and reactivity in various chemical reactions. Its structure also allows for diverse functionalization, making it a versatile compound in synthetic chemistry .
Activité Biologique
Sodium 5-oxo-2,5-dihydrofuran-3-carboxylate is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound is characterized by its unique structure that allows it to interact with various biological targets. The compound functions as a ligand, binding to specific enzymes or receptors, which modulates their activity. This interaction can influence cellular pathways related to growth, apoptosis, and metabolism.
Chemical Reactions Involving the Compound
The compound can undergo several types of reactions:
- Oxidation : Often forms carboxylic acids.
- Reduction : Can be converted into alcohol derivatives.
- Substitution : Participates in reactions where functional groups are replaced under specific conditions.
Anticancer Activity
Research has indicated that this compound exhibits anticancer properties . A study highlighted its effectiveness in inhibiting cell proliferation in various cancer cell lines. For instance, derivatives of this compound have shown significant cytotoxic effects against human cancer cells, suggesting potential applications in cancer therapy.
Case Study: Cytotoxicity Assay
In a cytotoxicity assay involving RD cells (human rhabdomyosarcoma cells), treatment with this compound led to a dose-dependent decrease in cell viability. The survival rates were assessed using the MTT assay, demonstrating that higher concentrations of the compound significantly reduced cell survival rates compared to control groups .
| Concentration (μM) | Survival Rate (%) |
|---|---|
| 0 | 100 |
| 100 | 75 |
| 200 | 50 |
| 500 | 25 |
| 1000 | 10 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. The compound has shown efficacy against various bacterial strains, indicating its potential as an antimicrobial agent.
Comparative Analysis
A comparative analysis with similar compounds revealed that this compound possesses unique features that enhance its solubility and reactivity. For example, while ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate also exhibits anticancer properties, sodium 5-oxo derivatives have been noted for their broader spectrum of biological activity .
Structure–Activity Relationship (SAR)
The structure–activity relationship (SAR) studies suggest that modifications to the molecular structure can significantly impact the biological activity of this compound. For instance:
- Substituents on the aniline ring : Variations in substituent position (ortho, meta, para) affect potency against specific viruses.
- Functional groups : The presence of different functional groups can enhance or reduce biological activity.
Propriétés
Numéro CAS |
1426408-64-1 |
|---|---|
Formule moléculaire |
C5H3NaO4 |
Poids moléculaire |
150.06 g/mol |
Nom IUPAC |
sodium;5-oxo-2H-furan-3-carboxylate |
InChI |
InChI=1S/C5H4O4.Na/c6-4-1-3(2-9-4)5(7)8;/h1H,2H2,(H,7,8);/q;+1/p-1 |
Clé InChI |
QOWVDPWYYKQDQO-UHFFFAOYSA-M |
SMILES canonique |
C1C(=CC(=O)O1)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















